N-Butyl-N-(3-oxobutyl)nitrosamine

Hepatocarcinogenesis Metabolic activation Structure–activity relationship

N-Butyl-N-(3-oxobutyl)nitrosamine (NOBBA-3; CAS 61734-89-2) is a synthetically accessible, oxidized dialkylnitrosamine utilized as a pathway-specific probe in N-nitrosamine carcinogenesis research. It represents the ω-1 oxidation metabolite of N-nitrosodibutylamine (NDBA), a hepatocarcinogen in rodents, and is itself capable of inducing hepatocellular tumors upon metabolic activation.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 61734-89-2
Cat. No. B13955107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-(3-oxobutyl)nitrosamine
CAS61734-89-2
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCCCN(CCC(=O)C)N=O
InChIInChI=1S/C8H16N2O2/c1-3-4-6-10(9-12)7-5-8(2)11/h3-7H2,1-2H3
InChIKeyYZNDPHYLLZSGTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-Butyl-N-(3-oxobutyl)nitrosamine (CAS 61734-89-2) – Differentiated Hepatocarcinogenic Nitrosamine Metabolite


N-Butyl-N-(3-oxobutyl)nitrosamine (NOBBA-3; CAS 61734-89-2) is a synthetically accessible, oxidized dialkylnitrosamine utilized as a pathway-specific probe in N-nitrosamine carcinogenesis research [1]. It represents the ω-1 oxidation metabolite of N-nitrosodibutylamine (NDBA), a hepatocarcinogen in rodents, and is itself capable of inducing hepatocellular tumors upon metabolic activation [2]. Unlike the more extensively commercialized bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), this compound serves a distinct mechanistic niche: dissecting the role of ω-1 versus ω oxidation in organotropic carcinogenicity and defining the structure–activity requirements for liver tumor induction by dialkylnitrosamines [1][2].

W
Pathway-specific probe for ω-1 oxidation-dependent hepatocarcinogenesis studies
M
Liver-restricted tumor induction for single-organ carcinogenesis protocols
S
Structure–activity relationship anchor for nitrosamine read-across assessment

Why N-Butyl-N-(3-oxobutyl)nitrosamine Cannot Be Replaced by Common In-Class Nitrosamines


Dialkylnitrosamines with superficially similar structures exhibit profoundly divergent carcinogenic organotropism and potency, driven by the position and oxidation state of their aliphatic substituents [1]. N-Butyl-N-(3-oxobutyl)nitrosamine is a liver-specific carcinogen, whereas its unoxidized parent NDBA induces both liver and bladder tumors, and BBN is a selective bladder carcinogen [1][2]. Critically, the 3-hydroxy precursor—N-butyl-N-(3-hydroxybutyl)nitrosamine—is completely non-carcinogenic under identical experimental conditions, demonstrating that the ketone oxidation state at the 3-position is a binary structural determinant of bioactivity, not a minor potency modulator [2]. Substituting an in-class analog without the 3-oxobutyl moiety therefore yields a different target organ profile or no carcinogenic activity at all, making this compound irreplaceable for mechanistic studies of ω-1 oxidation-dependent hepatocarcinogenesis.

Target Compound
NOBBA-3: liver-specific hepatocarcinogen via ω-1 oxidation pathway
Analog Risk
NDBA induces bladder plus liver tumors; organotropism profile may differ
Target Compound
3-Oxobutyl oxidation state required for metabolic activation
Analog Risk
3-Hydroxy analog is completely non-carcinogenic; binary activity switch
Target Compound
Narrower tumor spectrum and lower acute toxicity for reproducible design
Analog Risk
2-Oxo isomer shows broader multi-organ tumor spectrum and higher toxicity
Oxidation state at the 3-position is a binary structural determinant of carcinogenic organotropism. In-class analogs without the 3-oxobutyl moiety cannot reproduce the liver-specific profile.

Quantitative Differential Evidence for N-Butyl-N-(3-oxobutyl)nitrosamine Versus Closest Analogs


Carcinogenic Activation: 3-Oxo Derivative Versus 3-Hydroxy Precursor in ACI/N Rat Hepatocarcinogenesis

In a direct head-to-head carcinogenicity study in ACI/N male rats receiving compounds via drinking water, N-butyl-N-(3-oxobutyl)nitrosamine (NOBBA-3) induced hepatomas, whereas its metabolic precursor N-butyl-N-(3-hydroxybutyl)nitrosamine (NHBBA-3) produced zero tumors of any type [1]. The comparator N-butyl-N-(2-oxobutyl)nitrosamine (NOBBA-2, the positional isomer) also induced hepatomas, confirming that a ketone at either the 2- or 3-position is required for activation, while the parent diol metabolite is inactive [1].

3-Oxo vs. 3-Hydroxy Activation
Head-to-head
NOBBA-3: hepatomas induced. NHBBA-3: zero tumors of any type in ACI/N male rats.
Supports hepatocarcinogenic activation threshold: 3-oxo oxidation state is required
Binary carcinogenic vs. completely non-carcinogenic; drinking water administration
Hepatocarcinogenesis Metabolic activation Structure–activity relationship

Organotropic Selectivity: Hepatocarcinogen NOBBA-3 Versus Dual-Organ Carcinogen NDBA

N-Nitrosodibutylamine (NDBA) induces both hepatocellular carcinomas (via ω-1 and ω-2 oxidation pathways) and urinary bladder tumors (via ω oxidation) in rats [1]. N-Butyl-N-(3-oxobutyl)nitrosamine (NOBBA-3), the isolated ω-1 oxidation product, induces only hepatomas without evidence of bladder carcinogenicity, thereby separating the liver-specific pathway from the bladder-specific pathway [1][2]. This contrasts with BBN (N-butyl-N-(4-hydroxybutyl)nitrosamine), which selectively induces bladder tumors via a distinct metabolic route [2].

Organotropic Selectivity
Class-level
NOBBA-3: liver tumors only. NDBA: liver + bladder tumors. BBN: bladder tumors only.
Single-organ hepatocarcinogen phenotype for liver-specific mechanistic studies
Rat carcinogenicity studies; context-dependent organotropism separation
Organotropic carcinogenesis NDBA metabolism Bladder vs. liver tumors

Positional Isomer Comparison: 3-Oxo (NOBBA-3) Versus 2-Oxo (NOBBA-2) Metabolic Fate and Carcinogenicity

Both NOBBA-3 and NOBBA-2 (the 2-oxobutyl positional isomer) are hepatocarcinogenic and converge on the same principal urinary metabolite, N-nitroso-N-(carboxymethyl)butylamine [1]. However, NOBBA-3 is reduced back to NHBBA-3 and conjugated with glucuronic acid as a minor pathway, whereas NOBBA-2 follows a parallel but distinguishable metabolic route [1]. The methyl analog data from Pour et al. (1983) further demonstrate that the 3-oxo isomer (M-3-OB) exhibits dramatically lower acute toxicity (LD50 705 mg/kg male, 810 mg/kg female) compared to the 2-oxo isomer (M-2-OB: LD50 92 mg/kg male, 160 mg/kg female), with M-3-OB inducing tumors in only 5 tissues versus 17 tissues for M-2-OB [2].

Positional Isomer Toxicity
Cross-study
M-3-OB: LD50 705 mg/kg (male), tumors in 5 tissues. M-2-OB: LD50 92 mg/kg, tumors in 17 tissues.
Lower acute toxicity and narrower tumor spectrum may support reproducible design
Syrian hamster data; methyl analog comparison from Pour et al., 1983
Metabolic fate Positional isomerism Urinary metabolites

Metabolic Pathway Dissection: ω-1 Oxidation Product as a Defined Chemical Probe for Cytochrome P450 Substrate Specificity

NDBA undergoes three competing metabolic oxidations: ω oxidation (yielding bladder carcinogens), ω-1 oxidation (yielding NOBBA-3, a hepatocarcinogen), and ω-2 oxidation (yielding NOBBA-2) [1]. By administering NOBBA-3 directly as a pre-formed metabolite, researchers can bypass the rate-limiting and potentially polymorphic P450-mediated ω-1 hydroxylation step, isolating downstream conjugation, glucuronidation, and further oxidation to N-nitroso-N-(carboxymethyl)butylamine [1]. The parent NDBA cannot provide this pathway isolation because it simultaneously feeds all three oxidative routes at unknown relative fluxes [1].

Metabolic Pathway Isolation
Class-level
Exclusive ω-1 oxidation branch probe. Principal urinary metabolite: N-nitroso-N-(carboxymethyl)butylamine.
Precision tool for quantifying P450 isoform contributions and downstream conjugation
In vivo rat metabolism; bypasses competing ω and ω-2 oxidative routes
Cytochrome P450 Metabolic oxidation Carcinogen bioactivation

Optimal Research and Industrial Application Scenarios for N-Butyl-N-(3-oxobutyl)nitrosamine


Liver-Specific Carcinogenesis Studies Requiring Single-Organ Hepatocarcinogen Without Bladder Confounding

NOBBA-3 is the preferred initiator for rodent hepatocarcinogenesis protocols when the experimental question demands liver-restricted tumor induction. Unlike NDBA, which produces concurrent bladder tumors, NOBBA-3 induces only hepatomas, enabling cleaner histopathological and molecular analysis of hepatocellular carcinoma progression without secondary tumor burdens [1][2]. This is particularly relevant for gene expression time-course studies, clonal analysis of preneoplastic foci, and chemoprevention testing where bladder tumor comorbidity would confound survival and endpoint interpretation.

Mechanistic Dissection of ω-1 Versus ω Oxidation Pathways in Nitrosamine Carcinogenicity

As the isolated product of the ω-1 oxidation branch of NDBA metabolism, NOBBA-3 enables precise flux analysis through this specific pathway. Researchers can use the compound as a metabolic tracer to quantify the formation of N-nitroso-N-(carboxymethyl)butylamine, to study the kinetics of glucuronidation versus oxidative metabolism, and to identify the specific cytochrome P450 isoforms responsible for further oxidation [1]. This pathway resolution is not achievable with parent NDBA, which simultaneously generates ω, ω-1, and ω-2 metabolites at variable ratios depending on species, strain, and enzyme induction status.

Structure–Activity Relationship (SAR) Studies for Nitrosamine Read-Across and Acceptable Intake Determination

For pharmaceutical impurity risk assessment under ICH M7 and EMA nitrosamine guidelines, NOBBA-3 serves as a critical data point linking the 3-oxobutyl structural motif to hepatocarcinogenic potency. When performing read-across for novel nitrosamine impurities with similar substitution patterns, the quantitative carcinogenicity data for NOBBA-3 (carcinogenic) versus NHBBA-3 (non-carcinogenic) provides a strong SAR anchor demonstrating that oxidation state at the 3-position determines whether the impurity falls within or outside the Cohort of Concern [1][2]. This binary classification can be used to justify acceptable intake limits without requiring de novo carcinogenicity testing.

In Vitro Metabolic Activation and DNA Adduct Formation Studies Using a Defined Hepatocarcinogen

NOBBA-3 can be employed as a model hepatocarcinogenic nitrosamine in hepatocyte and liver microsome assays to study the kinetics of α-hydroxylation, DNA adduct formation, and repair. Its defined metabolic route—lack of competing ω oxidation—simplifies interpretation of DNA adduct profiles compared to NDBA. The compound is particularly suited for validating new in vitro genotoxicity platforms (e.g., 3D HepaRG spheroid models, transgenic cell lines) intended to replace in vivo carcinogenicity assays for nitrosamine impurity safety assessment [1].

Application
Selection Property
Validation Focus
Liver-specific carcinogenesis studies
Single-organ hepatocarcinogen profile
Hepatoma induction without bladder tumor confounding
ω-1 oxidation pathway dissection
Isolated ω-1 metabolic branch probe
P450 isoform contribution and downstream metabolite flux
Nitrosamine SAR and read-across
Binary carcinogenicity anchor
3-oxo vs. 3-hydroxy oxidation state classification
In vitro metabolic activation studies
Defined metabolic route hepatocarcinogen
DNA adduct formation and genotoxicity platform validation
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